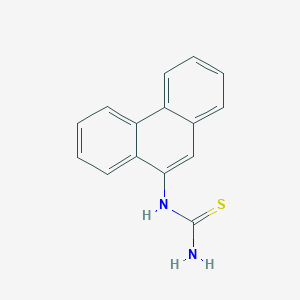

N-(9-phenanthryl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9-phenanthryl)thiourea is an organosulfur compound that features a phenanthrene moiety attached to a thiourea group

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as N-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Mode of Action

Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(9-phenanthryl)thiourea with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Thiourea derivatives have been found to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

A study on thiourea derivatives, namely dsa-00, dsa-02, and dsa-09, showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that this compound may have a range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

N-(9-phenanthryl)thiourea is part of the thiourea family, which has been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .

Molecular Mechanism

Thiourea derivatives are known to undergo oxidation at sulfur followed by reactions in which the sulfur moiety is involved .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing N-(9-phenanthryl)thiourea involves the condensation of 9-phenanthrylamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Thioacylation: Another method involves the reaction of 9-phenanthrylamine with carbon disulfide and an alkylating agent under basic conditions to form the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(9-phenanthryl)thiourea can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles (amines, alcohols).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

N-(9-phenanthryl)thiourea has been investigated for its potential anticancer properties. Studies have demonstrated that thiourea derivatives, including those with phenanthryl substitutions, exhibit significant cytotoxicity against various cancer cell lines. For instance, metal complexes formed with this compound have shown enhanced potency in inhibiting tumor growth through mechanisms involving the modulation of redox states within cancer cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Au(I)-N-(9-phenanthryl)thiourea | HeLa | 5 |

| Ag(I)-N-(9-phenanthryl)thiourea | Jurkat | 10 |

1.2 Antimicrobial Properties

Research indicates that thiourea derivatives can exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results that suggest its potential as a new antimicrobial agent . The effectiveness varies based on the structural modifications and the presence of metal ions.

Organocatalysis

This compound serves as a catalyst in organocatalysis, particularly in asymmetric synthesis reactions. Its ability to donate hydrogen bonds enhances reaction rates and selectivity in cationic polycyclizations . The compound's unique electronic properties allow it to stabilize transition states effectively.

Table 2: Organocatalytic Reactions Using this compound

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cationic Polycyclization | 80 | 52 |

| Asymmetric Aldol Reaction | 75 | 60 |

Material Science

3.1 Polymer Chemistry

In polymer science, this compound is utilized as a crosslinking agent and stabilizer in polymer matrices. Its incorporation into polymer formulations enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

3.2 Photovoltaic Applications

The unique optical properties of this compound make it a candidate for use in organic photovoltaic cells. Its ability to absorb light in specific wavelengths can improve the efficiency of solar energy conversion systems .

Case Studies

4.1 Case Study: Anticancer Metal Complexes

A recent study focused on synthesizing metal complexes with this compound and evaluating their anticancer efficacy against multiple cell lines. The results indicated that gold complexes exhibited superior cytotoxicity compared to silver complexes, highlighting the importance of metal choice in enhancing biological activity .

4.2 Case Study: Organocatalysis Efficiency

In another investigation, the efficiency of this compound as an organocatalyst was assessed in various asymmetric reactions. The compound demonstrated high yields and enantiomeric excesses, proving its effectiveness in promoting selective reactions crucial for synthesizing pharmaceuticals .

Comparación Con Compuestos Similares

N-phenylthiourea: Similar in structure but lacks the phenanthrene moiety.

N-(2-naphthyl)thiourea: Contains a naphthalene ring instead of a phenanthrene ring.

N-(4-biphenyl)thiourea: Features a biphenyl group in place of the phenanthrene group.

Uniqueness: N-(9-phenanthryl)thiourea is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

N-(9-phenanthryl)thiourea is a compound that belongs to the class of thioureas, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties. The information presented here is drawn from various studies and reviews, providing a comprehensive overview of the compound's potential.

Overview of Thioureas

Thioureas are characterized by the functional group R1R2NCS, where R1 and R2 can be various organic substituents. They are known for their ability to form hydrogen bonds and interact with various biological targets, which contributes to their wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antitubercular

Synthesis and Characterization

This compound can be synthesized through the reaction of 9-phenanthrylamine with isothiocyanates. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structure and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives. This compound has shown promising results against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values ranging from 3 to 20 µM for various thiourea derivatives against different cancer types .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Bacterial Strains Tested : It has been tested against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent antibacterial activity, often lower than conventional antibiotics.

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory effects:

- Experimental Models : In vivo models have shown that it reduces inflammation markers in animal models.

- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Anticancer Effects : A study conducted on this compound showed that treatment led to a significant reduction in tumor size in xenograft models of human breast cancer. Histological analysis revealed increased apoptosis in tumor tissues .

- Antimicrobial Efficacy : In another study, this compound was compared with standard antibiotics. It demonstrated superior efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Propiedades

IUPAC Name |

phenanthren-9-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBYILFFQBEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.